molecular formula C13H12N4O B12913895 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one CAS No. 61934-39-2

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one

Cat. No.: B12913895
CAS No.: 61934-39-2
M. Wt: 240.26 g/mol
InChI Key: HNHUDAJHOZUVPB-UHFFFAOYSA-N
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Description

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one ( 61934-39-2) is a chemical compound with a molecular formula of C13H12N4O and a molecular weight of 240.27 g/mol . This heterocyclic compound features a pyrimidinone core substituted with an amino group and a 1H-indol-3-yl moiety, a structural framework found in molecules with diverse investigational applications . Compounds incorporating indole and pyrimidine structures are of significant interest in medicinal chemistry research and have been explored for various biological activities in preclinical settings . Researchers are investigating similar structural frameworks for their potential in several areas, including as core structures in the development of anti-tumor agents and as novel scaffolds for inducing non-apoptotic cell death, such as methuosis, in cancer cell lines . Please handle with care. This compound has associated hazard warnings, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

CAS No.

61934-39-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

4-amino-5-(1H-indol-3-yl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N4O/c1-7-16-12(14)11(13(18)17-7)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,1H3,(H3,14,16,17,18)

InChI Key

HNHUDAJHOZUVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C2=CNC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Pyrimidine derivatives are often modified at the 2-, 5-, and 6-positions to tune electronic properties. Key comparisons include:

Table 1: Substituent Effects on Charge Density and Reactivity
Compound Name & ID Substituents (Position) Highest Charge Density Atoms Dipole Moment (D) Energy (kcal/mol)
Target Compound (Indol-3-yl derivative) 2-Me, 5-Indol-3-yl N/A (Not reported) N/A N/A
Compound 13 2-Me, 5-(Imidazolyl), 1-Me, 2-S O7 (−0.413), S8 (−0.616) 8.586 −132,805.565
Compound 16 2-O, 5-Benzylideneamino, 1-Et N15 (−0.347) 6.051 −123,990.259
6-Amino-5-indol-1-yl analog 2-O, 5-Indol-1-yl, 1-Me, 3-Me N/A N/A N/A
  • Charge Density : In compound 13, the sulfur (S8) and oxygen (O7) atoms exhibit the highest negative charge densities, making them key chelation sites for metal ions or biomolecular interactions . The indole-substituted target compound likely shares similar charge localization due to its aromatic nitrogen.
  • Dipole Moments : Compound 13 has a dipole moment of 8.586 D, attributed to its planar oxygen atom (O7), which enhances polarity and solubility compared to compound 16 (6.051 D) . The indole group in the target compound may further increase polarity through its electron-rich π-system.

Thermodynamic Stability

  • Energy and Stability : Compound 13 has a lower energy (−132,805.565 kcal/mol) and higher stability than compound 16 (−123,990.259 kcal/mol), which is attributed to restricted rotation in compound 13 due to its rigid imidazole-thioxo framework . The indole group in the target compound may similarly restrict rotation, enhancing stability compared to flexible analogs like compound 15.

Biological Activity

6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4OC_{11}H_{10}N_{4}O, with a molecular weight of approximately 218.22 g/mol. The structure features a pyrimidine ring substituted with an amino group and an indole moiety, which are critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study by Zhang et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involves the downregulation of cyclin D1 and upregulation of p21, suggesting a role in cell cycle regulation.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

Antimicrobial Activity

Additionally, the compound has shown antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae64 µg/mL

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibition studies revealed that this compound binds effectively to the active site of DHFR, leading to decreased enzyme activity and subsequent effects on cell proliferation.

Case Studies

A notable case study involved the use of this compound in combination therapy for treating resistant strains of cancer. The synergistic effects observed when combined with standard chemotherapeutic agents suggest potential for enhancing treatment efficacy while reducing side effects.

Q & A

Q. What are the established synthetic routes for 6-Amino-5-(1H-indol-3-yl)-2-methylpyrimidin-4(1H)-one, and what are their limitations?

The compound is typically synthesized via multi-component reactions involving indole derivatives and pyrimidine precursors. A common method uses 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol under reflux, yielding the target compound through cyclocondensation . Limitations include moderate yields (50–70%) due to competing side reactions and the need for acidic conditions to stabilize intermediates. Alternative routes, such as one-pot synthesis using catalysts like zinc ferrite, have been explored to improve efficiency but require optimization for reproducibility .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • ¹H NMR : Focus on aromatic proton signals in the δ 6.5–8.5 ppm range for indole and pyrimidine moieties. The NH₂ group typically appears as a broad singlet near δ 5.5–6.5 ppm .
  • ¹³C NMR : Pyrimidine carbonyl carbons resonate at δ 160–170 ppm, while indole carbons appear at δ 110–140 ppm .
  • IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) are critical for confirming functional groups .
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities in complex spectra .

Q. What in vitro biological assays are suitable for evaluating its antimicrobial activity?

Standard protocols include:

  • Broth microdilution (MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
  • Agar diffusion for antifungal activity against Aspergillus species .
  • Positive controls : Use ciprofloxacin for bacteria and amphotericin B for fungi. Ensure solvent controls (e.g., DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. How can reaction yields be improved in multi-component syntheses of this compound?

  • Catalyst screening : Heterogeneous catalysts like Co₃O₄/NiO@GQD@SO₃H enhance regioselectivity and reduce reaction time by stabilizing intermediates .
  • Solvent optimization : Ethanol-water mixtures (3:1 v/v) improve solubility of indole derivatives and reduce byproduct formation .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–3 hours, achieving yields >80% in pilot studies .

Q. How should researchers address contradictions in spectral data for structural confirmation?

  • Case study : Discrepancies in NH₂ proton signals (δ 5.5 vs. δ 6.5 ppm) may arise from tautomerism or solvent polarity. Use DMSO-d₆ to stabilize NH groups and 2D NMR (HSQC, HMBC) to confirm connectivity .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for related pyrimidine-indole hybrids .

Q. What computational strategies are effective for predicting biological activity?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase, PDB: 7EL1). Prioritize compounds with binding energies <−7 kcal/mol .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with antimicrobial activity to guide derivative design .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 200°C, as shown by TGA. Store at 4°C in amber vials to prevent photodegradation .
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions. Monitor via HPLC for degradation products .

Data Contradiction Analysis

Q. How to reconcile conflicting antimicrobial activity data across studies?

  • Methodological variability : Differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) or incubation time (18 vs. 24 hours) can alter MIC values. Standardize protocols using CLSI guidelines .
  • Strain specificity : Activity against S. aureus (MIC: 8 µg/mL) may not extend to methicillin-resistant strains (MRSA). Include diverse clinical isolates in assays .

Q. Why do some synthesized analogs show reduced activity despite structural similarity?

  • Steric effects : Bulky substituents (e.g., naphthyl groups) may hinder binding to enzyme active sites. Use molecular dynamics simulations to assess conformational flexibility .
  • Electronic effects : Electron-donating groups (e.g., −OCH₃) on the indole ring can reduce electrophilicity, diminishing interactions with microbial targets .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot methods with green catalysts to minimize waste .
  • Characterization : Combine NMR, HRMS, and XRD for unambiguous structural assignment .
  • Biological evaluation : Include time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

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